molecular formula C10H18O3 B081682 2-n-butoxyethyl methacrylate CAS No. 13532-94-0

2-n-butoxyethyl methacrylate

Cat. No.: B081682
CAS No.: 13532-94-0
M. Wt: 186.25 g/mol
InChI Key: DJKKWVGWYCKUFC-UHFFFAOYSA-N
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Description

2-n-butoxyethyl methacrylate is an organic compound with the molecular formula C10H18O3. It is a methacrylate ester that is commonly used in the production of polymers and copolymers. This compound is known for its excellent adhesion properties, flexibility, and resistance to water and chemicals, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-n-butoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-butoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

Methacrylic acid+2-Butoxyethanol2-Butoxyethyl methacrylate+Water\text{Methacrylic acid} + \text{2-Butoxyethanol} \rightarrow \text{this compound} + \text{Water} Methacrylic acid+2-Butoxyethanol→2-Butoxyethyl methacrylate+Water

Industrial Production Methods

In industrial settings, the production of 2-butoxyethyl methacrylate often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of distillation techniques helps in the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-n-butoxyethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-butoxyethanol.

    Transesterification: It can react with other alcohols to form different methacrylate esters.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as titanium alkoxides or strong acids.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties.

    Hydrolysis: Methacrylic acid and 2-butoxyethanol.

    Transesterification: Different methacrylate esters depending on the alcohol used.

Scientific Research Applications

2-n-butoxyethyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Employed in the formulation of dental materials and adhesives.

    Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and chemical resistance properties.

Mechanism of Action

The mechanism of action of 2-butoxyethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing strong adhesion and durability. The molecular targets and pathways involved include the formation of covalent bonds between the methacrylate groups and the substrates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl methacrylate
  • 2-Methoxyethyl methacrylate
  • 2-Propoxyethyl methacrylate

Comparison

2-n-butoxyethyl methacrylate is unique due to its longer alkyl chain compared to similar compounds like 2-ethoxyethyl methacrylate and 2-methoxyethyl methacrylate. This longer chain provides enhanced flexibility and hydrophobicity, making it more suitable for applications requiring water resistance and flexibility. Additionally, the butoxy group imparts better adhesion properties compared to shorter alkyl chains.

Properties

IUPAC Name

2-butoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKKWVGWYCKUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51053-34-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-butoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51053-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30159313
Record name 2-Butoxyethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-94-0
Record name 2-Butoxyethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13532-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Butoxyethyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13532-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35170
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Record name 2-Butoxyethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.517
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Record name 2-BUTOXYETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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